molecular formula C15H17NO4S B2368517 Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 82875-47-6

Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2368517
CAS No.: 82875-47-6
M. Wt: 307.36
InChI Key: OYDTZYBFGUQOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide” has been studied for its potential application in the treatment of Alzheimer’s disease . Another compound, “N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea”, is a synthetic compound with antioxidant properties.


Synthesis Analysis

In a study, “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was synthesized and evaluated as an AChE inhibitor . Another compound, “N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide”, was synthesized using a method involving DMAP (dimethylaminopyridine) and anhydrous dichloromethane .


Molecular Structure Analysis

The geometric structure of the crystal and the theoretical compound of “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” were analyzed and compared, finding a close correlation .


Physical And Chemical Properties Analysis

The compound “Ethyl 3-(3,4-dimethoxyphenyl)propionate” has a refractive index of n20/D 1.513, a boiling point of 193 °C/20 mmHg, a melting point of 13 °C, and a density of 1.112 g/mL at 25 °C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Thiazole Derivatives : Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a structurally similar compound, demonstrates the potential of thiazole derivatives in chemical synthesis, highlighting their structural complexity and versatility in forming hydrogen-bonded arrays (Lynch & Mcclenaghan, 2004).

  • Analysis of Thiazolecarboxylic Acid Derivatives : The study of N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives shows how modifications in thiazole structures can lead to different chemical properties and potential applications (Dovlatyan et al., 2004).

Applications in Material Science

  • Corrosion Inhibition : Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate exhibits corrosion inhibition efficiency, useful in preventing corrosion of metals like AA6061 alloy in acidic environments. This demonstrates the compound's application in material protection (Raviprabha & Bhat, 2019).

  • Antimicrobial Properties : The study on the antimicrobial activities of various thiazole derivatives indicates the potential of these compounds in developing new antimicrobial agents. Ethyl-2-amino-4-methylthiazole-5-carboxylate's structural similarity to these compounds suggests its possible utility in this field (Desai, Bhatt, & Joshi, 2019).

Other Relevant Findings

  • Novel Synthetic Methods : Research on the synthesis of novel 2-amino-1,3-thiazole-5-carboxylates using ultrasonic and thermally mediated methods shows innovative approaches to synthesizing thiazole derivatives, which may include Ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Baker & Williams, 2003).

Safety and Hazards

The compound “(3,4-Dimethoxyphenyl)acetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-5-20-15(17)13-9(2)16-14(21-13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDTZYBFGUQOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377061
Record name ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400080-46-8
Record name ethyl 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.